molecular formula C17H19N5OS2 B12153155 N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153155
M. Wt: 373.5 g/mol
InChI Key: PUDQTFXXGGQMBT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a combination of aromatic rings, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, typically using dimethylamine and a suitable leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, converting them into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated compounds, organometallic reagents, and strong bases or acids are typically employed.

Major Products

The major products of these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the triazole and thiophene rings suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-21(2)13-8-6-12(7-9-13)18-15(23)11-25-17-20-19-16(22(17)3)14-5-4-10-24-14/h4-10H,11H2,1-3H3,(H,18,23)

InChI Key

PUDQTFXXGGQMBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CS3

Origin of Product

United States

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